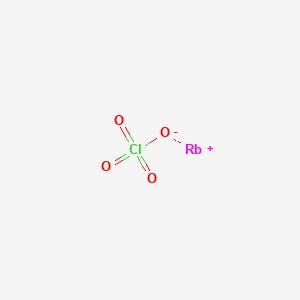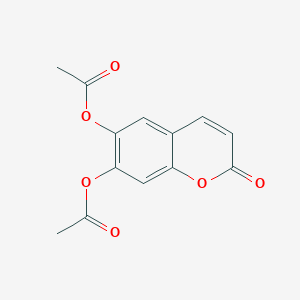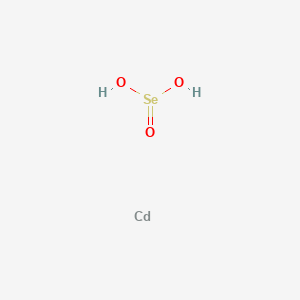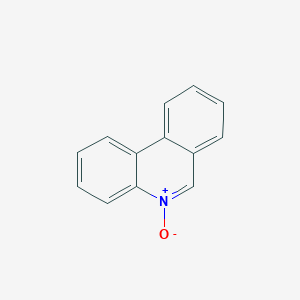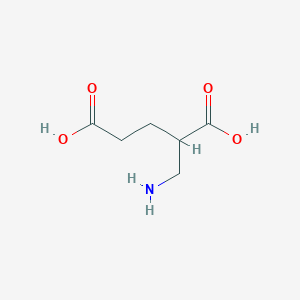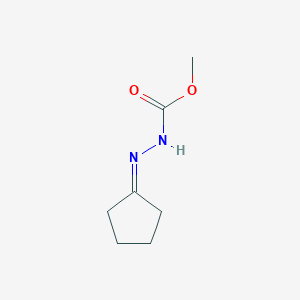
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Hydrazinecarboxylic acid, 1-cyclopentylidene-, methyl ester or CPME. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemische Und Physiologische Effekte
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells and to induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It also exhibits potent antitumor activity, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
However, there are also limitations to the use of Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester in lab experiments. It is a toxic compound that requires careful handling, and its use may pose a risk to researchers. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester. One area of interest is the development of more potent analogs of the compound that exhibit improved antitumor activity. Another area of interest is the study of the compound's potential use in combination with other anticancer agents to enhance their effectiveness.
Conclusion:
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits potent antitumor activity and has been studied as a potential anticancer agent. Its mechanism of action is not fully understood, and its use in lab experiments requires careful handling. There are several future directions for research on Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester, including the development of more potent analogs and the study of its potential use in combination with other anticancer agents.
Synthesemethoden
The synthesis of Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester can be achieved through various methods. One of the most common methods is the reaction of hydrazine hydrate with cyclopentanone in the presence of a catalyst such as acetic acid. The resulting product is then esterified with methanol to form Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry. It has been found to exhibit antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
14702-41-1 |
|---|---|
Produktname |
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
methyl N-(cyclopentylideneamino)carbamate |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)9-8-6-4-2-3-5-6/h2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
PKAJSILBTDHGRK-UHFFFAOYSA-N |
SMILES |
COC(=O)NN=C1CCCC1 |
Kanonische SMILES |
COC(=O)NN=C1CCCC1 |
Synonyme |
2-Cyclopentylidenehydrazine-1-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




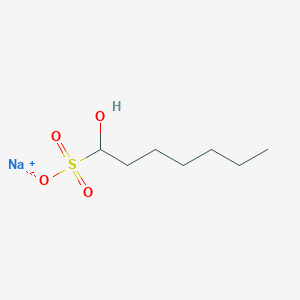
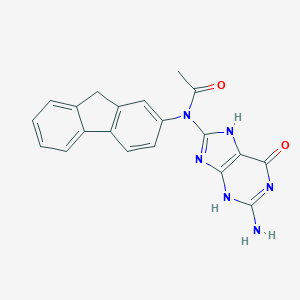
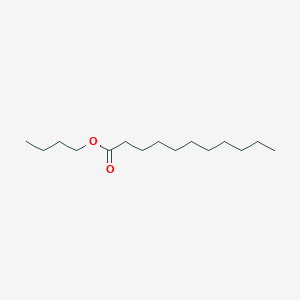
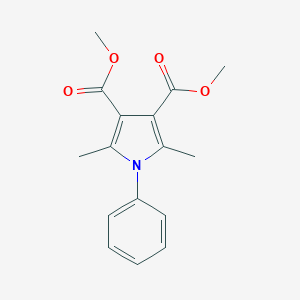
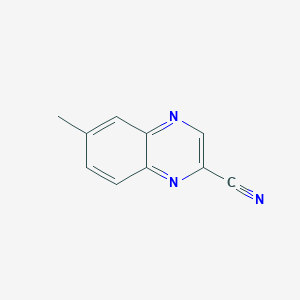
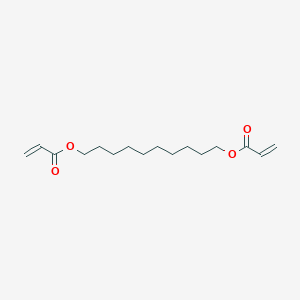
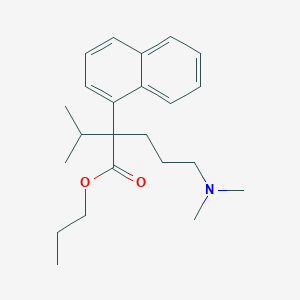
![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)
